Cas no 1235019-41-6 (N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide)

N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide is a fluorinated piperidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates both a 4-fluorophenyl and a 4-(trifluoromethyl)phenylformamido moiety, enhancing its binding affinity and metabolic stability. The compound's piperidine core provides conformational rigidity, while the carboxamide linkage contributes to its solubility and bioavailability. The presence of trifluoromethyl and fluorine substituents may improve its pharmacokinetic properties, such as membrane permeability and resistance to enzymatic degradation. This compound is of interest for targeted drug discovery, particularly in the development of enzyme inhibitors or receptor modulators, due to its well-defined stereochemistry and functional group diversity.
N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide structure
1235019-41-6 structure
Product name:N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide
CAS No:1235019-41-6
MF:C21H21F4N3O2
Molecular Weight:423.403959035873
CID:6063848
PubChem ID:49693053

N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide
    • N-(4-fluorophenyl)-4-[[[4-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxamide
    • VU0631782-1
    • F5033-7764
    • N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide
    • N-(4-fluorophenyl)-4-((4-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide
    • AKOS024492611
    • 1235019-41-6
    • インチ: 1S/C21H21F4N3O2/c22-17-5-7-18(8-6-17)27-20(30)28-11-9-14(10-12-28)13-26-19(29)15-1-3-16(4-2-15)21(23,24)25/h1-8,14H,9-13H2,(H,26,29)(H,27,30)
    • InChIKey: HNTBEGBVEWKTMP-UHFFFAOYSA-N
    • SMILES: N1(C(NC2=CC=C(F)C=C2)=O)CCC(CNC(=O)C2=CC=C(C(F)(F)F)C=C2)CC1

計算された属性

  • 精确分子量: 423.15698957g/mol
  • 同位素质量: 423.15698957g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 577
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.4Ų
  • XLogP3: 3.8

N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5033-7764-3mg
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide
1235019-41-6
3mg
$63.0 2023-09-10
Life Chemicals
F5033-7764-2mg
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide
1235019-41-6
2mg
$59.0 2023-09-10
Life Chemicals
F5033-7764-5mg
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide
1235019-41-6
5mg
$69.0 2023-09-10
Life Chemicals
F5033-7764-10μmol
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide
1235019-41-6
10μmol
$69.0 2023-09-10
Life Chemicals
F5033-7764-5μmol
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide
1235019-41-6
5μmol
$63.0 2023-09-10
Life Chemicals
F5033-7764-20μmol
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide
1235019-41-6
20μmol
$79.0 2023-09-10
Life Chemicals
F5033-7764-30mg
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide
1235019-41-6
30mg
$119.0 2023-09-10
Life Chemicals
F5033-7764-2μmol
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide
1235019-41-6
2μmol
$57.0 2023-09-10
Life Chemicals
F5033-7764-10mg
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide
1235019-41-6
10mg
$79.0 2023-09-10
Life Chemicals
F5033-7764-100mg
N-(4-fluorophenyl)-4-({[4-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxamide
1235019-41-6
100mg
$248.0 2023-09-10

N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide 関連文献

N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamideに関する追加情報

Professional Introduction to N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide (CAS No: 1235019-41-6)

N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide (CAS No: 1235019-41-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its intricate molecular structure, exhibits potential applications in the development of novel therapeutic agents. Its unique chemical properties, derived from the combination of fluorine, trifluoromethyl, and piperidine moieties, make it a subject of extensive research and interest.

The molecular framework of N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide incorporates several key functional groups that contribute to its pharmacological relevance. The 4-fluorophenyl moiety is known for its ability to enhance binding affinity and metabolic stability, while the 4-(trifluoromethyl)phenylformamido group introduces rigidity and lipophilicity to the molecule. These features are critical in designing compounds with improved pharmacokinetic profiles. The presence of the piperidine ring further enhances the compound's solubility and bioavailability, making it a promising candidate for further development.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with various diseases. N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. The fluorine atom in the 4-fluorophenyl group plays a crucial role in enhancing the compound's interaction with biological targets, thereby improving its therapeutic efficacy.

The trifluoromethyl group in the 4-(trifluoromethyl)phenylformamido moiety contributes to the compound's metabolic stability by resisting oxidative degradation. This property is particularly valuable in drug development, as it allows for longer half-lives and more consistent therapeutic effects. Additionally, the piperidine ring enhances the compound's solubility in both water and lipids, facilitating its absorption and distribution throughout the body.

The synthesis of N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of fluorine and trifluoromethyl groups necessitates specialized synthetic techniques to ensure high yields and purity. Researchers have employed various methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, to construct the desired molecular framework efficiently.

Evaluation of N-(4-fluorophenyl)-4-({4-(trifluoromethyl)phenylformamido}methyl)piperidine-1-carboxamide's biological activity has revealed promising results in preclinical studies. The compound has demonstrated inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and Janus kinases (JAKs), which are implicated in inflammation and immune responses. Furthermore, its interaction with receptors involved in pain signaling pathways suggests potential applications in analgesic therapies.

The structural features of this compound also make it an attractive scaffold for further derivatization and optimization. By modifying specific functional groups or introducing additional moieties, researchers can fine-tune its pharmacological properties to enhance potency, selectivity, and pharmacokinetic behavior. This flexibility underscores the compound's significance as a lead molecule in drug discovery efforts.

In conclusion, N-(4-fluorophenyl)-4-{(4-trifluoromethylphenylformamido)methyl)piperidine-1-carboxamide (CAS No: 1235019-41-6) is a structurally complex and pharmacologically intriguing compound with significant potential in therapeutic applications. Its unique combination of fluorine, trifluoromethyl, and piperidine moieties contributes to its biological activity and makes it a valuable asset in pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in the development of next-generation therapeutic agents.

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